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An In-depth Technical Guide to the Physical Properties of 6-fluoro-4H-1,3-benzodioxine-8-
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Abstract
The 1,3-benzodioxine scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous biologically active compounds. This guide focuses on a specific derivative, 6-
fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS No: 306934-87-2), a molecule of interest

for drug discovery and fine chemical synthesis.[1] Due to the limited availability of published

experimental data for this specific aldehyde, this document serves as a comprehensive

technical guide for researchers and drug development professionals. It combines predictive

analysis based on established chemical principles with detailed, field-proven experimental

protocols for the complete determination of its physical properties. The methodologies

described herein are designed as self-validating systems to ensure the generation of reliable

and reproducible data, crucial for regulatory submissions and further research.

Molecular Structure and Foundational Properties
A thorough characterization begins with the fundamental molecular properties. The structure of

6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is defined by a benzene ring fused to a 1,3-

dioxine ring, with a fluorine atom at the 6-position and a formyl (carbaldehyde) group at the 8-

position. These features dictate its electronic and steric properties, which in turn govern its

physical behavior.
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Property Value Source

Chemical Formula C₉H₇FO₃ (Calculated)

Molecular Weight 182.15 g/mol (Calculated)

CAS Number 306934-87-2 Apollo Scientific[1]

Canonical SMILES
C1=C(C=C2C(=C1F)OCOC2)

C=O
(Predicted)

InChI Key (Predicted) (Predicted)

Physicochemical Properties: A Comparative and
Predictive Analysis
Direct experimental values for the physicochemical properties of 6-fluoro-4H-1,3-
benzodioxine-8-carbaldehyde are not widely reported. However, we can establish reliable

predictions by analyzing its structure and comparing it to its close analog, 6-fluoro-4H-1,3-

benzodioxine-8-carboxylic acid (CAS: 321309-28-8), for which data is available.[2]

The primary structural difference is the functional group at the 8-position: a carbaldehyde (-

CHO) versus a carboxylic acid (-COOH). This has profound implications for intermolecular

forces. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to

strong dimeric interactions that significantly raise its melting and boiling points. The aldehyde,

lacking a hydroxyl proton, can only act as a hydrogen bond acceptor and relies primarily on

weaker dipole-dipole interactions.[3][4]
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Property
6-fluoro-4H-1,3-
benzodioxine-8-
carboxylic acid

6-fluoro-4H-1,3-
benzodioxine-8-
carbaldehyde

(Predicted)

Justification for
Prediction

Physical State Solid Crystalline Solid

Aromatic aldehydes

are typically solids or

high-boiling liquids at

room temperature.[5]

Melting Point 180 °C[2] 85 - 105 °C

Absence of strong

intermolecular

hydrogen bonding

compared to the

carboxylic acid

suggests a

significantly lower

melting point.

Boiling Point 180-182 °C[2]
> 250 °C (at atm.

pressure)

While lower than the

carboxylic acid if

intermolecular forces

were the only factor,

the provided boiling

point for the acid

seems unusually low

and may be under

vacuum or represent a

decomposition

temperature.

Aldehydes generally

have lower boiling

points than

corresponding acids

but higher than

corresponding

alkanes.[3][6]
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Aqueous Solubility Poorly soluble Slightly Soluble

The polar carbonyl

group can form

hydrogen bonds with

water, but the

hydrophobic aromatic

ring will limit solubility.

Solubility is expected

to be low but

potentially higher than

the more crystalline

carboxylic acid.[3]

Solubility (Organic)

Soluble in polar

organic solvents (e.g.,

DMSO, DMF)

Soluble in common

organic solvents (e.g.,

CH₂Cl₂, EtOAc,

Acetone, DMSO)

The "like dissolves

like" principle

suggests solubility in

solvents of moderate

to high polarity.[7]

Workflow for Comprehensive Physical
Characterization
The logical flow for characterizing a novel compound like 6-fluoro-4H-1,3-benzodioxine-8-
carbaldehyde involves a multi-step process, starting from basic observations and progressing

to sophisticated spectroscopic analysis. This ensures that each step informs the next, creating

a robust and validated data package.
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Caption: Workflow for the physical and structural characterization of a novel chemical entity.
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Spectroscopic Profile: Predicted Signatures
Spectroscopy is the cornerstone of structural elucidation. Based on the known effects of its

constituent functional groups, we can predict the key spectroscopic signatures for 6-fluoro-4H-
1,3-benzodioxine-8-carbaldehyde.

Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying functional groups. The presence of an aromatic

aldehyde conjugated to the ring system will produce several characteristic peaks.

C=O Stretch (Carbonyl): A strong, sharp absorption is expected between 1705-1685 cm⁻¹.

The conjugation with the aromatic ring lowers the frequency from the typical aliphatic

aldehyde range (1740-1720 cm⁻¹).[8][9][10]

C-H Stretch (Aldehyde): Two distinct, medium-intensity peaks are characteristic of the C-H

bond of the aldehyde group, typically appearing around 2830-2800 cm⁻¹ and 2730-2700

cm⁻¹. The latter peak is particularly diagnostic.[9][11][12]

C-O-C Stretch (Dioxine Ether): Strong absorptions corresponding to the asymmetric and

symmetric C-O-C stretches of the ether linkages in the dioxine ring will be present, typically

in the 1250-1050 cm⁻¹ region.

C-F Stretch (Aryl Fluoride): A strong band indicating the carbon-fluorine stretch is expected

in the 1250-1100 cm⁻¹ range.

C=C Stretch (Aromatic): Medium to weak absorptions from the aromatic ring will appear in

the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's carbon-hydrogen framework.

¹H NMR:

Aldehyde Proton (-CHO): A highly deshielded singlet is predicted in the δ 9.8-10.2 ppm

range. This is a key diagnostic signal.[11][13][14]
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Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.0-8.0

ppm), corresponding to the two protons on the benzene ring. Their coupling constant and

precise shifts will be influenced by the fluorine and aldehyde substituents.

Dioxine Protons (-O-CH₂-O- and -Ar-O-CH₂-): Two distinct signals, likely singlets or narrow

multiplets, are expected for the two sets of methylene protons in the dioxine ring, typically

in the δ 4.5-5.5 ppm range.

¹³C NMR:

Carbonyl Carbon (-CHO): The aldehyde carbon will appear far downfield, predicted in the

δ 190-200 ppm range.[15]

Aromatic Carbons (Ar-C): Signals for the six aromatic carbons will be observed between δ

110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

Dioxine Carbons (-CH₂-): The two methylene carbons of the dioxine ring will appear in the

δ 60-80 ppm region.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through

fragmentation patterns.[16][17]

Molecular Ion (M⁺•): Using Electron Impact (EI) ionization, a prominent molecular ion peak is

expected at m/z = 182.15. High-resolution mass spectrometry (HRMS) should confirm the

elemental composition of C₉H₇FO₃.

Key Fragmentation: A characteristic fragmentation pathway for aldehydes is the loss of the

formyl proton (H•) to give a strong [M-1]⁺ peak at m/z = 181. Another common fragmentation

is the loss of the entire formyl group (•CHO) to give an [M-29]⁺ peak at m/z = 153.[14][18]

Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating. The causality behind

each step is explained to ensure technical accuracy and reproducibility, reflecting an

experienced approach to physical property determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://fiveable.me/organic-chem/unit-19/spectroscopy-aldehydes-ketones/study-guide/TnFfKQGRaFra1col
https://experiments.springernature.com/techniques/mass-spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_19%3A_Aldehydes_and_Ketones%3A_Nucleophilic_Addition_Reactions/19.14_Spectroscopy_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is

characteristic of a pure crystalline compound, while impurities typically depress and broaden

the melting range.

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (one

end sealed).

Procedure:

Sample Preparation: Ensure the sample is completely dry and finely powdered. An

improperly dried sample can show a depressed melting point due to residual solvent

acting as an impurity.[19]

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect

a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into

the sealed end. The packed sample height should be 2-3 mm to ensure uniform heat

transfer.[19]

Initial Rapid Determination: Place the loaded capillary in the apparatus. Heat rapidly (10-

20 °C/min) to find an approximate melting range. This saves time and prevents

overshooting the melting point in subsequent, more precise measurements.

Precise Determination: Allow the apparatus to cool to at least 20 °C below the

approximate melting point. Insert a new capillary. Heat at a slow, controlled rate of 1-2

°C/min. A slow ramp rate is crucial for allowing the system to reach thermal equilibrium,

ensuring an accurate reading.[20]

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and

the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

Validation: Repeat the precise determination at least twice. Consistent results (within 0.5

°C) validate the measurement.
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Protocol 2: Kinetic and Thermodynamic Solubility
Screening
Solubility is a key parameter for drug development, influencing bioavailability and formulation.

[21] Kinetic solubility is a high-throughput method for early discovery, while thermodynamic

solubility provides the true equilibrium value, essential for later-stage development.[22][23]

Kinetic Solubility (Early Stage) Thermodynamic Solubility (Late Stage)

Prepare high-concentration
stock in DMSO

Add stock to aqueous buffer
(e.g., PBS, pH 7.4)

Observe for precipitation
(Nephelometry or Visual)

Quantify concentration in
supernatant (HPLC-UV)

Informs concentration range
for thermodynamic study

Add excess solid compound
to aqueous buffer

Equilibrate with shaking
(e.g., 24h at 25°C)

Separate solid & supernatant
(Centrifuge/Filter)

Click to download full resolution via product page

Caption: Logical relationship between kinetic and thermodynamic solubility assays.

Apparatus: HPLC-UV system, orbital shaker, centrifuge, pH meter, analytical balance,

appropriate vials.

Procedure (Thermodynamic Shake-Flask Method):
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Solvent Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered

Saline, pH 7.4). Degas the buffer to prevent bubble formation during analysis.

Sample Addition: Add an excess amount of the solid compound to a known volume of the

buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is

essential to ensure saturation has been reached.[21]

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment

(e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach true

thermodynamic equilibrium.

Phase Separation: After equilibration, allow the vials to stand, then centrifuge at high

speed to pellet the undissolved solid. Carefully withdraw an aliquot of the clear

supernatant for analysis. Filtration through a 0.22 µm filter can also be used.

Quantification: Prepare a calibration curve using standard solutions of the compound of

known concentration. Analyze the supernatant by a validated HPLC-UV method to

determine the concentration. This is the thermodynamic solubility.

Validation: The experiment should be run in triplicate to ensure the precision of the result.

The presence of solid material at the end confirms that equilibrium solubility was

measured.

Safety and Handling
While specific toxicity data for 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is unavailable,

related benzodioxine derivatives are known to be irritants. Standard laboratory safety protocols

should be followed.

Exposure Controls: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves.

Hazards: Assumed to be a skin, eye, and respiratory irritant. Avoid inhalation of dust and

direct contact with skin and eyes.

Conclusion
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This guide provides a comprehensive framework for the characterization of the physical

properties of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. By integrating predictive

chemical principles with robust, self-validating experimental protocols, researchers can

confidently generate the high-quality data required for advancing drug discovery programs and

other scientific endeavors. The presented methodologies for determining melting point,

solubility, and spectroscopic signatures serve as a reliable roadmap for the physical analysis of

this and other novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://study.com/academy/lesson/video/physical-properties-of-organic-compounds.html
https://study.com/academy/lesson/video/physical-properties-of-organic-compounds.html
https://orgchemboulder.com/Spectroscopy/irtutor/aldehydesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.orgchemboulder.com/Spectroscopy/specttutor/ald.shtml
https://www.spectroscopyonline.com/view/co-bond-part-ii-aldehydes-0
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex8.shtml
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_19%3A_Aldehydes_and_Ketones%3A_Nucleophilic_Addition_Reactions/19.14_Spectroscopy_of_Aldehydes_and_Ketones
https://fiveable.me/organic-chem/unit-19/spectroscopy-aldehydes-ketones/study-guide/TnFfKQGRaFra1col
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://www.westlab.com/blog/measuring-melting-point
https://pdf.benchchem.com/1424/Application_Notes_and_Protocols_for_Determining_the_Solubility_of_Novel_Compounds.pdf
https://labtesting.wuxiapptec.com/dmpk-services/kinetic-thermodynamic-solubility-testing/
https://enamine.net/biology/services/admet-and-pharmacokinetics/aqueous-solubility-assay
https://www.benchchem.com/product/b1350667#physical-properties-of-6-fluoro-4h-1-3-benzodioxine-8-carbaldehyde
https://www.benchchem.com/product/b1350667#physical-properties-of-6-fluoro-4h-1-3-benzodioxine-8-carbaldehyde
https://www.benchchem.com/product/b1350667#physical-properties-of-6-fluoro-4h-1-3-benzodioxine-8-carbaldehyde
https://www.benchchem.com/product/b1350667#physical-properties-of-6-fluoro-4h-1-3-benzodioxine-8-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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